6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine
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Overview
Description
6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine is a chemical compound known for its diverse applications in scientific research. It is characterized by its quinazoline core structure, which is substituted with methoxy groups at the 6 and 7 positions and a phenethylamine moiety. This compound is often studied for its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine typically involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with N-benzoyl 4-aminoaniline in isopropanol under reflux conditions . The reaction is allowed to proceed for several hours until the desired product is formed. The crude product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline ring or the phenethylamine moiety.
Substitution: The methoxy groups and the phenethylamine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.
Scientific Research Applications
6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of aurora kinases, which are enzymes involved in cell division . By inhibiting these enzymes, the compound can disrupt the cell cycle and potentially inhibit the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine
- 4-Amino-6,7-dimethoxy quinazoline derivatives
Uniqueness
6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine is unique due to its specific substitution pattern and the presence of the phenethylamine moiety. This structural uniqueness contributes to its distinct biological activities and its utility as a versatile building block in organic synthesis.
Properties
IUPAC Name |
6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-22-16-10-14-15(11-17(16)23-2)20-12-21-18(14)19-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGKGRHMBXYEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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